3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide typically involves the chlorination of benzothiophene followed by amide formation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with 1-methylbutylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-methylbutyl)benzamide
- 3-chloro-N-(pentan-2-yl)benzamide
Uniqueness
3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
587846-16-0 |
---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8g/mol |
IUPAC Name |
3-chloro-N-pentan-2-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H16ClNOS/c1-3-6-9(2)16-14(17)13-12(15)10-7-4-5-8-11(10)18-13/h4-5,7-9H,3,6H2,1-2H3,(H,16,17) |
InChI Key |
UHFWDLVBNCCCOI-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
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